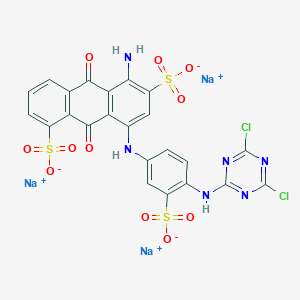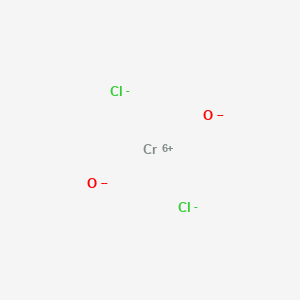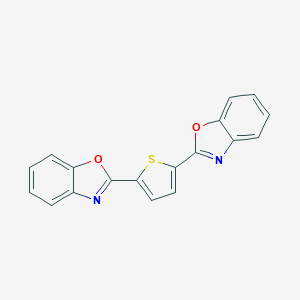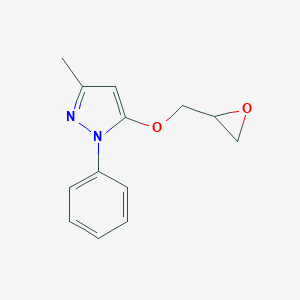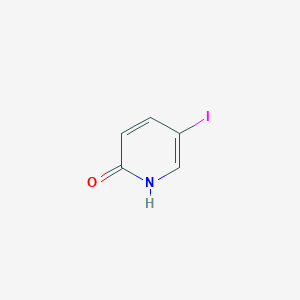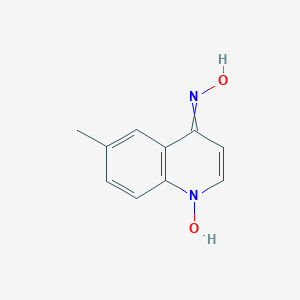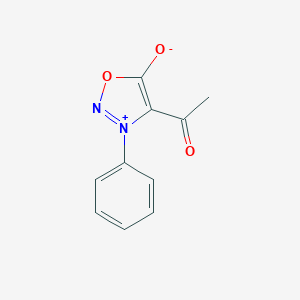
3-Phenyl-4-acetylsydnone
Overview
Description
3-Phenyl-4-acetylsydnone is a mesoionic compound characterized by its unique structure, which includes a sydnone ring substituted with a phenyl group at the third position and an acetyl group at the fourth position. This compound is of significant interest due to its mesoionic nature, which imparts unique electronic properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4-acetylsydnone typically involves the nitration of 3-aryl-4-acetylsydnones. The process begins with the nitration of 3-aryl-4-acetylsydnones using a nitrating agent such as potassium nitrate and sulfuric acid. This is followed by deacetylation using aqueous barium hydroxide to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling nitrating agents and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-4-acetylsydnone undergoes various chemical reactions, including:
Electrophilic Substitution: The phenyl ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Oxidation: Oxidative reactions can convert the acetyl group to carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nitration: Potassium nitrate and sulfuric acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Oxidation: Potassium permanganate and chromium trioxide are frequently used oxidizing agents.
Major Products:
Nitration: Produces nitro derivatives of this compound.
Reduction: Yields amines or alcohols.
Oxidation: Results in carboxylic acids or other oxidized products.
Scientific Research Applications
3-Phenyl-4-acetylsydnone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique electronic properties and biological activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3-Phenyl-4-acetylsydnone involves its mesoionic nature, which allows it to interact with various molecular targets. The compound’s electronic properties enable it to participate in electron transfer reactions, potentially affecting biological pathways and molecular targets such as enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
3-(4-Acetyl-phenyl)sydnone: Similar structure with an acetyl group at the fourth position.
3-(3-Nitrophenyl)sydnone: Contains a nitro group instead of an acetyl group.
3-(4-Methoxyphenyl)sydnone: Features a methoxy group at the fourth position.
Uniqueness: 3-Phenyl-4-acetylsydnone is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of both phenyl and acetyl groups enhances its potential for diverse chemical reactions and biological activities .
Properties
IUPAC Name |
4-acetyl-3-phenyloxadiazol-3-ium-5-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7(13)9-10(14)15-11-12(9)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCBVFPDMGNJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(ON=[N+]1C2=CC=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337122 | |
| Record name | 3-Phenyl-4-acetylsydnone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13973-33-6 | |
| Record name | 3-Phenyl-4-acetylsydnone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


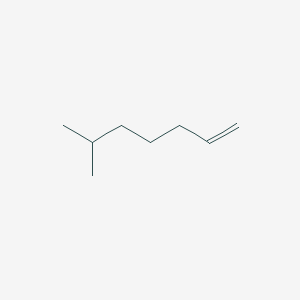
![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)
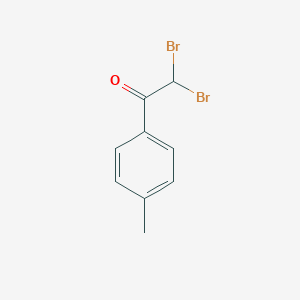
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)

